Cas no 537702-10-6 (2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole)

2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole is a benzimidazole derivative characterized by its unique structural features, including a propoxyphenylmethylsulfanyl substituent. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its benzodiazole core, which is known for its bioactivity in various applications. The presence of the sulfanyl and propoxyphenyl groups may enhance its binding affinity or stability, making it a candidate for further investigation in drug development or catalytic processes. Its synthetic versatility allows for modifications to optimize physicochemical properties, such as solubility or reactivity. Researchers may find this compound valuable for studying structure-activity relationships or as an intermediate in specialized organic syntheses.
2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole structure
537702-10-6 structure
Product Name:2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole
CAS No:537702-10-6
MF:C17H18N2OS
MW:298.402622699738
CID:5796932
Update Time:2025-06-09

2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-((4-propoxybenzyl)thio)-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-[[(4-propoxyphenyl)methyl]thio]-
    • 2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole
    • Inchi: 1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
    • InChI Key: NLKCZKNZIAJHCS-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=C(OCCC)C=C2)NC2=CC=CC=C2N=1

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 500.3±52.0 °C(Predicted)
  • pka: 10.75±0.10(Predicted)

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2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole Related Literature

Additional information on 2-{(4-propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole

Introduction to 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 537702-10-6)

2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole, with the CAS number 537702-10-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, pharmacological properties, and recent research findings related to this compound.

The chemical structure of 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole is characterized by a benzodiazole core with a substituted sulfanyl group at the 2-position. The presence of the propoxyphenyl moiety adds complexity and specificity to the molecule, influencing its interactions with biological targets. The sulfanyl group is particularly noteworthy as it can participate in various chemical reactions and interactions, such as thiol-disulfide exchange and coordination with metal ions.

Synthesis of 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole typically involves multi-step processes that include the formation of the benzodiazole ring and subsequent functionalization. One common approach is to start with a suitable arylamine and undergo cyclization to form the benzodiazole core. The sulfanyl group can then be introduced through a nucleophilic substitution reaction or other methods such as thioether formation. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.

In terms of pharmacological properties, 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole has shown promising activity in several biological assays. Studies have demonstrated its potential as an anxiolytic agent, with mechanisms that may involve modulation of GABAergic neurotransmission. Additionally, this compound has been investigated for its anti-inflammatory and neuroprotective effects. Research has indicated that it can inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole in various therapeutic contexts. Preliminary results have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and a favorable safety profile. However, further studies are needed to fully understand its long-term effects and potential side effects.

Beyond its therapeutic applications, 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole has also been studied for its use in chemical biology research. Its unique structure makes it a valuable tool for probing specific biological pathways and interactions. For instance, it has been used in high-throughput screening assays to identify novel targets for drug discovery. Additionally, its ability to modulate specific protein-protein interactions has made it a useful probe in understanding complex cellular processes.

The environmental impact of compounds like 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole is another area of ongoing research. Studies are being conducted to assess their biodegradability and potential ecological effects. Ensuring that these compounds are environmentally friendly is crucial for their sustainable use in pharmaceutical and other industries.

In conclusion, 2-{(4-Propoxyphenyl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 537702-10-6) is a multifaceted compound with significant potential in both therapeutic applications and chemical biology research. Its unique structural features and diverse biological activities make it an exciting area of study for researchers and pharmaceutical companies alike. As ongoing research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in advancing our understanding of complex biological systems and developing new treatments for various diseases.

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